Wuweizidilactone H

説明

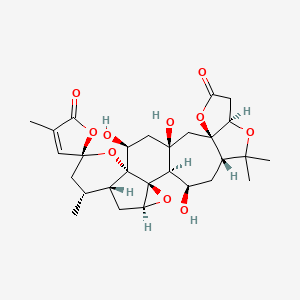

Wuweizidilactone H is a highly oxygenated nortriterpenoid belonging to the schisanartane skeleton class, isolated primarily from the fruit, leaves, and stems of Schisandra chinensis (Turcz.) Baill. . Its molecular formula is C28H36O10, as confirmed by HRESIMS and NMR analyses . Structurally, it features a complex polycyclic framework with eight rings, one double bond, and two carbonyl groups, contributing to 11 degrees of unsaturation . Unlike its hydroxylated derivative, 19(R)-hydroxyl-wuweizidilactone H, Wuweizidilactone H lacks an additional hydroxyl group at C-19, a key structural distinction .

特性

分子式 |

C28H36O10 |

|---|---|

分子量 |

532.6 g/mol |

IUPAC名 |

(1R,2S,4S,6R,7R,9S,11R,12S,14S,16R,20R,23S,25R)-12,14,25-trihydroxy-3',7,22,22-tetramethylspiro[3,10,17,21-tetraoxaheptacyclo[12.11.0.02,4.02,11.06,11.016,20.016,23]pentacosane-9,5'-furan]-2',18-dione |

InChI |

InChI=1S/C28H36O10/c1-12-8-25(9-13(2)22(32)37-25)38-27-14(12)5-19-28(27,35-19)21-15(29)6-16-23(3,4)34-18-7-20(31)36-26(16,18)11-24(21,33)10-17(27)30/h9,12,14-19,21,29-30,33H,5-8,10-11H2,1-4H3/t12-,14-,15-,16+,17+,18-,19+,21-,24+,25-,26-,27-,28-/m1/s1 |

InChIキー |

SVLAIBOYFCQLIY-PNNZTPFKSA-N |

異性体SMILES |

C[C@@H]1C[C@]2(C=C(C(=O)O2)C)O[C@@]34[C@@H]1C[C@H]5[C@@]3(O5)[C@@H]6[C@@H](C[C@@H]7[C@]8(C[C@]6(C[C@@H]4O)O)[C@@H](CC(=O)O8)OC7(C)C)O |

正規SMILES |

CC1CC2(C=C(C(=O)O2)C)OC34C1CC5C3(O5)C6C(CC7C(OC8C7(CC6(CC4O)O)OC(=O)C8)(C)C)O |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions: Wuweizidilactone H can be isolated from the fruit of Schisandra chinensis through a series of extraction and purification processes. The fruit is typically subjected to solvent extraction using aqueous acetone, followed by chromatographic techniques to purify the compound .

Industrial Production Methods:

化学反応の分析

Types of Reactions: Wuweizidilactone H undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Various nucleophiles can be used under acidic or basic conditions to introduce new functional groups.

Major Products: The major products formed from these reactions include hydroxylated, reduced, and substituted derivatives of Wuweizidilactone H, which are studied for their enhanced biological activities .

科学的研究の応用

Wuweizidilactone H has a wide range of scientific research applications:

作用機序

Wuweizidilactone H exerts its effects primarily through its interaction with cellular pathways involved in liver protection. It is believed to modulate oxidative stress and inflammation, thereby protecting liver cells from damage . The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in the regulation of antioxidant enzymes and anti-inflammatory cytokines .

類似化合物との比較

Comparison with Similar Compounds

Wuweizidilactone H is part of a structurally diverse group of nortriterpenoids and bisnortriterpenoids from the Schisandraceae family. Below is a comparative analysis with key analogs:

Bioactivity Comparisons

- Anti-HIV Activity :

Wuweizidilactone I and A exhibit moderate anti-HIV activity (EC50: 17.9–28.86 μg/mL), whereas Wuweizidilactone H’s efficacy remains unreported . - Neuroprotection: Wuweizidilactones C and F (50 μM) show moderate neuroprotection in SH-SY5Y cells (64–67% survival vs. 52% control) .

- Hepatoprotection :

Unlike dibenzocyclooctadiene lignans (e.g., schizandrin, survival rate: 44% at 10 μM), Wuweizidilactone H lacks hepatoprotective effects in APAP-induced HepG2 cell models .

Research Implications and Gaps

- Structural-Activity Relationships (SAR) : The role of hydroxyl groups (e.g., C-19 in 19(R)-hydroxyl-wuweizidilactone H) and lactone configurations in bioactivity warrants further study.

- Comparative Pharmacokinetics: Differences in bioavailability between schisanartanes (e.g., Wuweizidilactone H) and 18-norschiartanes (e.g., Schindilactone H) are unknown but critical for drug development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。